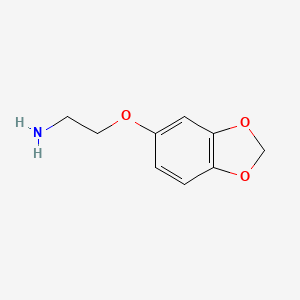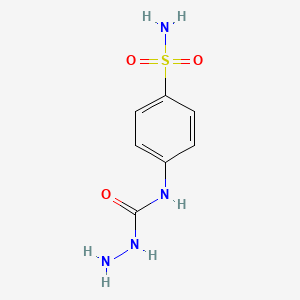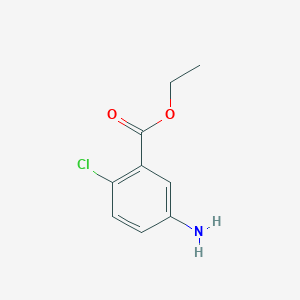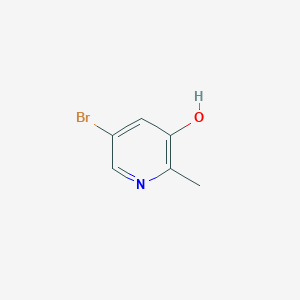
2-Tert-butyl-9H-carbazole
描述
2-叔丁基-9H-咔唑是一种属于咔唑家族的有机化合物,其特征在于含氮芳香杂环结构。 这种化合物以其稳定性、高耐热性和优异的光电特性而闻名,使其成为各种科学和工业应用中的一种宝贵材料 .
作用机制
2-叔丁基-9H-咔唑的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物的光物理特性归因于其能够进行有效的系间穿越和荧光发射。 叔丁基的存在增强了其稳定性并提高了玻璃化转变温度,使其适用于高性能材料 .
生化分析
Biochemical Properties
2-Tert-butyl-9H-carbazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to affect the mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular responses to external stimuli. Furthermore, this compound can induce changes in gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biochemical markers at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it may interact with DNA or transcription factors, leading to changes in gene expression. The localization of this compound can be influenced by targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
一种常见的方法是 Steglich 酯化反应,该反应使用诸如二环己基碳二亚胺 (DCC) 和 4-二甲基氨基吡啶 (DMAP) 等催化剂来促进反应 . 另一种方法涉及在硝基甲烷作为溶剂中使用叔丁基氯和无水氯化锌 .
工业生产方法
2-叔丁基-9H-咔唑的工业生产通常采用大型化学反应器,其中仔细控制反应条件以确保高收率和纯度。 该过程通常涉及使用高纯度试剂和溶剂,以及先进的纯化技术,例如重结晶和色谱法 .
化学反应分析
反应类型
2-叔丁基-9H-咔唑会发生各种化学反应,包括:
氧化: 该反应可以通过高锰酸钾或三氧化铬等氧化剂来促进。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下使用溴或氯进行卤化.
主要形成的产物
科学研究应用
2-叔丁基-9H-咔唑在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机化合物的构件。
生物学: 研究其在生物成像中的潜在用途以及作为荧光探针。
医学: 探索其潜在的治疗特性,包括抗癌和抗菌活性。
相似化合物的比较
类似化合物
3,6-二叔丁基-9H-咔唑: 结构类似,但叔丁基位于不同的位置,导致光物理特性有所不同.
9-乙基咔唑: 另一种具有不同取代基的衍生物,影响其化学反应性和应用.
独特性
2-叔丁基-9H-咔唑的独特性在于其特定的取代模式,赋予其独特的光物理特性和热稳定性。 这使得它在开发先进光电材料和器件方面特别有价值 .
属性
IUPAC Name |
2-tert-butyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFORZIUGGNDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499227 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69386-36-3 | |
| Record name | 2-tert-Butyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


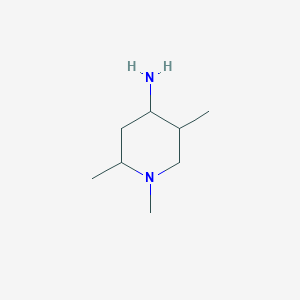
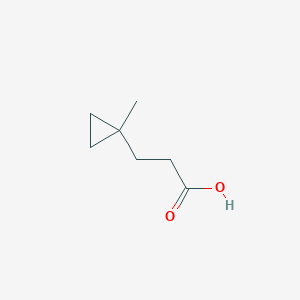
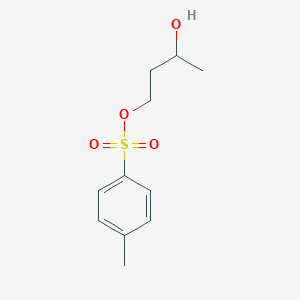
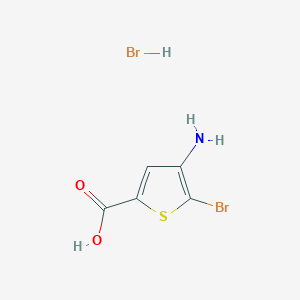
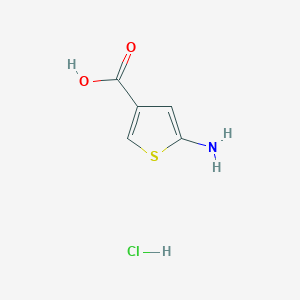

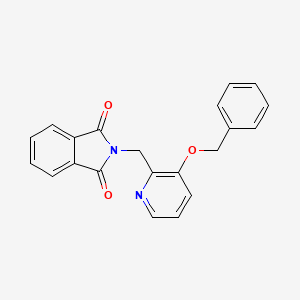
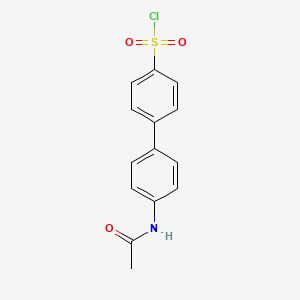
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
